5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring substituted with a cyclohexylmethyl group and a thiol group
Mechanism of Action
Target of Action
The primary targets of 5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol are currently unknown. This compound belongs to the class of organic compounds known as 1,2,4-triazoles
Mode of Action
Triazoles are generally known to interact with their targets through the formation of hydrogen bonds and hydrophobic interactions . The specific changes resulting from the interaction of this compound with its targets are currently unknown.
Biochemical Pathways
Given the compound’s structural similarity to other triazoles, it may potentially interfere with pathways involving enzymes that recognize or process nitrogen-containing heterocycles . The downstream effects of such interactions are currently unknown.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given its structural similarity to other triazoles, it may potentially interfere with the function of enzymes that recognize or process nitrogen-containing heterocycles . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylmethyl hydrazine with carbon disulfide, followed by cyclization with methyl isothiocyanate. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated triazole derivatives.
Scientific Research Applications
5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
4-methyl-4H-1,2,4-triazole-3-thiol: Lacks the cyclohexylmethyl group, resulting in different chemical properties.
5-(cyclohexylmethyl)-4H-1,2,4-triazole-3-thiol: Lacks the methyl group, affecting its reactivity and biological activity.
5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-one: Contains a carbonyl group instead of a thiol group, leading to different chemical behavior.
Uniqueness
The presence of both the cyclohexylmethyl group and the thiol group in 5-(cyclohexylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(cyclohexylmethyl)-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3S/c1-13-9(11-12-10(13)14)7-8-5-3-2-4-6-8/h8H,2-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXFKLJDFZTMCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)CC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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